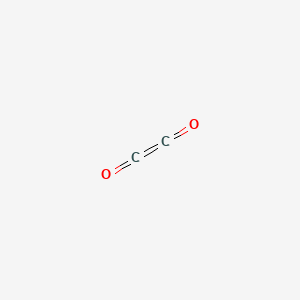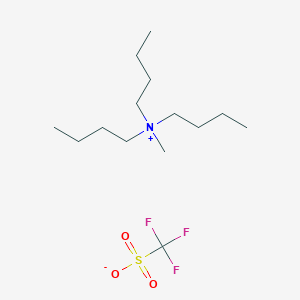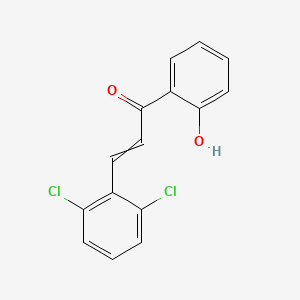
2,6-Dichloro-2'-hydroxychalcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-2’-hydroxychalcone is a synthetic chalcone derivative with the molecular formula C15H10Cl2O2 and a molecular weight of 293.152 g/mol . Chalcones are a class of flavonoid compounds known for their diverse biological activities and structural versatility. This particular compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions and a hydroxyl group at the 2’ position on the chalcone backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-2’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction between 2,6-dichlorobenzaldehyde and 2’-hydroxyacetophenone . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out.
Industrial Production Methods: While specific industrial production methods for 2,6-Dichloro-2’-hydroxychalcone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dichloro-2’-hydroxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding flavones or flavanones.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Palladium (II) catalysts and oxidants like DMSO under an oxygen atmosphere.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Flavones and flavanones.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing more complex flavonoid derivatives.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The biological activity of 2,6-Dichloro-2’-hydroxychalcone is primarily attributed to its ability to interact with various molecular targets and pathways. It can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The compound’s hydroxyl and chloro groups play a crucial role in its binding affinity and specificity towards different biological targets.
Comparaison Avec Des Composés Similaires
- 2-Hydroxychalcone
- 4-Hydroxychalcone
- 2’-Hydroxychalcone
- 4,5’-Dichloro-2’-hydroxychalcone
- 2,4-Dimethoxy-2’-hydroxychalcone
- 3,4’-Dimethoxy-2-hydroxychalcone
Comparison: 2,6-Dichloro-2’-hydroxychalcone is unique due to the presence of two chlorine atoms, which enhance its reactivity and biological activity compared to other chalcones . The specific positioning of the chloro and hydroxyl groups also contributes to its distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
73110-44-8 |
|---|---|
Formule moléculaire |
C15H10Cl2O2 |
Poids moléculaire |
293.1 g/mol |
Nom IUPAC |
3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O2/c16-12-5-3-6-13(17)10(12)8-9-15(19)11-4-1-2-7-14(11)18/h1-9,18H |
Clé InChI |
DBQYHWPRRQKNKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C=CC2=C(C=CC=C2Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


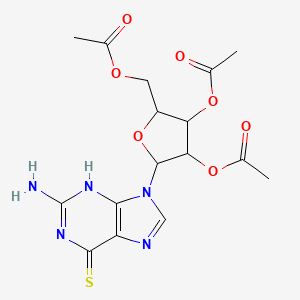
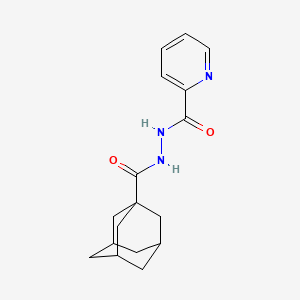
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14147139.png)
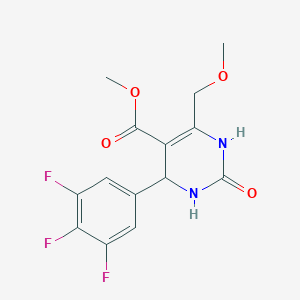
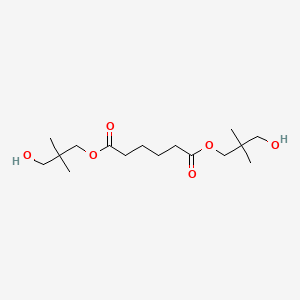
![1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14147158.png)
![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)

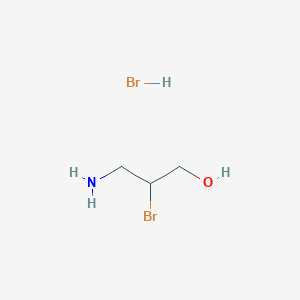
![3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14147194.png)
![methyl (2S)-6,6-dimethoxy-2-[[(2S)-4-[[(3S)-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]-4-[[(2S)-1,6,6-trimethoxy-1-oxohexan-2-yl]amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]hexanoate](/img/structure/B14147202.png)
